molecular formula C19H19ClN2O3 B5573108 (1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5573108
M. Wt: 358.8 g/mol
InChI Key: VGEGOPGUTJVRCW-QWHCGFSZSA-N
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Description

(1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the furan and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features allow for the exploration of binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one include other bicyclic structures with furan and chlorophenyl groups. Examples include:

  • (1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-ol
  • (1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-21-13-7-6-12(18(21)23)10-22(11-13)19(24)17-9-8-16(25-17)14-4-2-3-5-15(14)20/h2-5,8-9,12-13H,6-7,10-11H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEGOPGUTJVRCW-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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